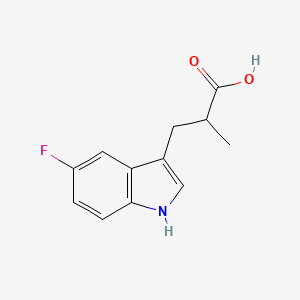

3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid

Description

Significance of Indole (B1671886) Scaffold in Bioactive Chemical Entities

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry. This privileged framework is found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. Its unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding contribute to its capacity to interact with a diverse range of biological targets.

The versatility of the indole nucleus has led to its incorporation into drugs with applications across various therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. mdpi.commdpi.com The indole structure is a key component of many approved pharmaceuticals, underscoring its importance in drug discovery and development. mdpi.com Consequently, the synthesis and biological evaluation of novel indole derivatives remain a vibrant and productive area of scientific inquiry. mdpi.com

Table 1: Examples of Biological Activities Associated with the Indole Scaffold

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Autoimmune Diseases |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology |

| Anticancer | Oncology |

| Antioxidant | Cellular Health |

| Antidiabetic | Metabolic Disorders |

Strategic Role of Fluorination in Modulating Biological Recognition and Activity

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. nih.govnih.gov Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties such as its acidity, lipophilicity, and metabolic stability. nih.govresearchgate.net

Strategic fluorination can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.govnih.gov By blocking sites of metabolic oxidation, fluorine can increase a compound's half-life in the body. researchgate.net Furthermore, the carbon-fluorine bond can alter the conformation of a molecule, potentially leading to stronger binding interactions with its biological target. nih.gov The unique properties of fluorine have resulted in a significant number of fluorinated compounds among approved pharmaceuticals and agrochemicals.

Table 2: Key Physicochemical and Pharmacokinetic Properties Modulated by Fluorination

| Property | Effect of Fluorination |

| Metabolic Stability | Often increased by blocking metabolic pathways. nih.govresearchgate.net |

| Lipophilicity | Can be fine-tuned to improve membrane permeability. nih.govresearchgate.net |

| Binding Affinity | May be enhanced through altered electronic interactions. nih.gov |

| pKa | Can be modified, affecting ionization and solubility. |

| Conformation | Can influence the molecule's three-dimensional shape. nih.gov |

Overview of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid as a Research Target within Fluorinated Indole Derivatives

While extensive research has been conducted on indole propanoic acid and various fluorinated indole derivatives, specific academic studies on the biological activity of this compound are not widely published in publicly accessible literature. The compound is, however, recognized as a useful research chemical and is available from commercial suppliers. aksci.com

The research interest in this particular molecule stems from the convergence of the known biological significance of the indole propanoic acid scaffold and the strategic benefits of fluorination. The placement of a fluorine atom at the 5-position of the indole ring is a common modification in the design of bioactive indole derivatives. For instance, research on other 5-fluoroindole (B109304) derivatives has shown promising results in various therapeutic areas. A study on 5-fluoro-2-oxindole derivatives revealed their potential as α-glucosidase inhibitors, with some compounds exhibiting significantly higher potency than the reference drug acarbose. nih.govnih.govresearchgate.net

The investigation of this compound as a research target is therefore a logical progression in the exploration of fluorinated indole derivatives. Its structural features suggest potential for various biological activities, and it serves as a valuable tool for researchers exploring the structure-activity relationships of this class of compounds. Further academic investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEQJARIPMGEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Fluoro 1h Indol 3 Yl 2 Methylpropanoic Acid and Analogues

Retrosynthetic Analysis and Precursor Selection for Indole-Propanoic Acid Systems

A retrosynthetic analysis of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid reveals several strategic disconnections for its construction. The primary disconnection points are the C-C bond between the indole (B1671886) C3 position and the propanoic acid side chain, and the bonds forming the indole nucleus itself.

Strategy 1: Late-Stage Side Chain Introduction

This common approach involves disconnecting the C3-alkyl bond, leading back to a 5-fluoroindole (B109304) precursor and a suitable three-carbon electrophile carrying the 2-methylpropanoic acid moiety or its synthetic equivalent. This strategy allows for the synthesis and diversification of various indole cores before the final side chain is attached.

Precursors:

5-Fluoroindole: A readily accessible starting material.

Propanoic acid synthon: Examples include 2-methyl-2,3-dibromopropanoate, methyl 2-methylpropenoate (for Michael addition), or other activated propanoyl precursors.

Strategy 2: Indole Ring Formation with Pre-attached Side Chain

An alternative strategy involves forming the indole ring from precursors that already contain the propanoic acid side chain. For instance, a Fischer indole synthesis could be envisioned starting from 4-fluorophenylhydrazine and a ketone or aldehyde that already bears the 2-methylpropanoic acid skeleton. This approach can offer better control over the final substitution pattern.

Precursors:

4-Fluorophenylhydrazine.

A γ-keto acid or ester, such as 4-methyl-5-oxohexanoic acid or its ester, which can cyclize to form the desired indole-propanoic acid structure.

A multicomponent, one-pot procedure has also been described for the synthesis of related 3-indolepropionic acids, which could be adapted for this target molecule. acs.org This approach assembles the final product from simple, commercially available starting materials, such as a substituted indole, an aldehyde, and a nitroisoxazole, in a single reaction vessel, often avoiding the need for chromatographic purification. acs.org

The choice of strategy depends on the availability of starting materials, desired scale, and the need to control stereochemistry at the α-position of the propanoic acid side chain.

Conventional and Contemporary Synthetic Routes to Fluorinated Indoles

The synthesis of the 5-fluoroindole nucleus is a critical step. Fluorine-containing indoles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity. researchgate.netnih.gov

Indole Nucleus Functionalization Strategies

A variety of methods exist for the synthesis of fluorinated indoles, which can be broadly categorized into two approaches: (A) synthesis from pre-fluorinated precursors, and (B) direct fluorination of a pre-formed indole ring. researchgate.netnih.gov

A) Synthesis from Fluorinated Precursors:

This is the most common approach, utilizing classical indole syntheses with fluorinated starting materials.

Fischer Indole Synthesis: Reaction of a 4-fluorophenylhydrazine with a suitable ketone or aldehyde.

Bartoli Indole Synthesis: Reaction of a nitro-fluorobenzene with vinyl Grignard reagents.

Larock Indole Synthesis: Palladium-catalyzed annulation of a 2-fluoro-6-iodoaniline (B1333773) with an alkyne. organic-chemistry.org

Metal-Free Synthesis: A novel method involves the oxidative dearomatization of N-capped anilines with hexafluoroacetylacetone (B74370) to assemble 2-trifluoromethyl NH-indole products. nih.gov This highlights a move towards more scalable and metal-free conditions. nih.gov

B) Direct Fluorination:

Direct C-H fluorination of the indole nucleus is more challenging due to issues with regioselectivity and the sensitivity of the indole ring to oxidative conditions. However, advances in catalysis and fluorinating reagents have made this approach more viable. Reagents like Selectfluor (F-TEDA-BF4) can be used, though they often require careful optimization to achieve the desired regioselectivity for the C5 position.

| Method | Precursors | Key Features |

| Fischer Synthesis | 4-Fluorophenylhydrazine, Ketone/Aldehyde | Versatile, well-established, acid-catalyzed. |

| Bartoli Synthesis | 2-Fluoro-nitrobenzene, Vinyl Grignard | Effective for sterically hindered indoles. |

| Larock Annulation | 2-Iodo-4-fluoroaniline, Alkyne | Palladium-catalyzed, good functional group tolerance. organic-chemistry.org |

| Oxidative Dearomatization | Fluorinated anilines, Hexafluoroacetylacetone | Metal-free, scalable, provides access to trifluoromethyl indoles. nih.gov |

| Direct Fluorination | Indole, Electrophilic Fluorinating Agent (e.g., Selectfluor) | Atom-economical, but can suffer from regioselectivity issues. |

Introduction of the Propanoic Acid Side Chain

Once the 5-fluoroindole nucleus is obtained, the 2-methylpropanoic acid side chain is typically introduced at the C3 position, which is the most nucleophilic site of the indole ring.

Friedel-Crafts Acylation/Alkylation: The indole can be acylated with a suitable propanoyl derivative (e.g., 2-methylpropanoyl chloride) in the presence of a Lewis acid, followed by reduction of the resulting ketone. Alternatively, direct alkylation can be performed, though it is often harder to control.

Michael Addition: 5-Fluoroindole can undergo a Michael addition to an α,β-unsaturated ester like methyl 2-methylpropenoate, catalyzed by a base or Lewis acid. This directly installs the desired carbon skeleton.

Grignard Reaction: Formation of the indolyl-3-magnesium halide followed by reaction with an appropriate electrophile, such as a propylene (B89431) oxide derivative or an α-halo ester, can be used to construct the side chain.

Multicomponent Reactions: As mentioned, one-pot procedures can directly assemble indole propionic acids from simpler starting materials, offering high efficiency. acs.orgnih.gov For instance, a reaction between an isoxazole, an aromatic aldehyde, and a lithiated indole can generate the target structure. acs.org

| Reaction Type | Reagents | Description |

| Michael Addition | 5-Fluoroindole, Methyl 2-methylpropenoate, Base/Lewis Acid | Forms the C3-Cα bond via conjugate addition. |

| Friedel-Crafts Acylation | 5-Fluoroindole, 2-Methylpropanoyl chloride, Lewis Acid | Installs a C3-acyl group, which requires subsequent reduction. |

| Mannich-type Reaction | 5-Fluoroindole, Formaldehyde, Dimethyl malonate | Leads to an intermediate that can be further elaborated to the desired side chain. |

| Three-Component Synthesis | Lithiated indole, Aldehyde, Nitroisoxazole | A convergent one-pot method to directly form the indole-propionic acid structure. acs.org |

Stereoselective Synthesis and Enantiomeric Resolution

The 2-methylpropanoic acid side chain contains a stereocenter at the C2 position. Since the biological activity of chiral molecules often resides in a single enantiomer, controlling this stereochemistry is paramount. nih.gov This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to create the desired enantiomer directly. rsc.org This is often accomplished by using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, an auxiliary like an Evans' oxazolidinone could be attached to a propionyl unit. springerprofessional.de Alkylation of the resulting enolate with a 5-fluoro-3-indolylmethyl bromide (gramine methiodide equivalent) would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid. iupac.orgnih.gov

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgnih.gov A key strategy would be the asymmetric hydrogenation of a 3-(5-fluoro-1H-indol-3-yl)-2-methylpropenoic acid intermediate. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for such transformations, yielding the chiral propanoic acid with high enantiomeric excess (ee). rsc.org

| Method | Principle | Example |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Evans' oxazolidinones used for diastereoselective alkylation of a propionyl group. springerprofessional.de |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. researchgate.net | Rhodium-BINAP catalyzed asymmetric hydrogenation of an α,β-unsaturated acid precursor. rsc.org |

When a racemic mixture of the final compound is synthesized, the enantiomers must be separated in a process called chiral resolution. libretexts.orgwikipedia.org Preparative chiral chromatography is the most powerful and widely used method for this purpose on both laboratory and industrial scales. nih.govrsc.org

Principles: Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com The CSP creates a temporary diastereomeric complex with each enantiomer of the analyte. Because these complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, allowing for their separation. sigmaaldrich.com

Practice: The most common techniques are preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). rsc.org

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are the most versatile and widely used due to their broad applicability and high loading capacity. nih.gov Other CSPs include Pirkle-type, macrocyclic glycopeptides (e.g., teicoplanin), and cyclodextrin-based phases. nih.govnih.gov

Mobile Phase: The choice of mobile phase (e.g., normal phase like hexane/isopropanol or reversed-phase like water/acetonitrile) is crucial for optimizing the separation (resolution) and the speed of the process. sigmaaldrich.com

Scale-Up: Analytical-scale methods are first developed to find the optimal CSP and mobile phase conditions. The method is then scaled up to larger preparative columns (with diameters from 10 mm to over 100 mm) to isolate gram to kilogram quantities of the desired pure enantiomer. rsc.orgchiraltech.com

| Technique | Chiral Stationary Phase (CSP) Type | Key Advantages |

| Preparative HPLC | Polysaccharide-based (e.g., Daicel Chiralpak® series) | High versatility, well-established, high loading capacity. nih.govchiraltech.com |

| Preparative SFC | Polysaccharide-based, Pirkle-type | Faster separations, lower solvent consumption, environmentally friendlier. rsc.org |

| Simulated Moving Bed (SMB) | Various CSPs | Continuous process, highly efficient for large-scale industrial separation. rsc.org |

Advanced Fluorination Approaches in Indole Compound Synthesis

The introduction of a fluorine atom onto the indole ring can significantly modulate the compound's physicochemical and biological properties. Advanced fluorination methods offer precise control over the position and number of fluorine substituents, which is crucial for the targeted design of novel bioactive molecules. These methods can be broadly categorized into electrophilic, nucleophilic, and other modern fluorination techniques.

A prevalent strategy for synthesizing fluorinated indoles is through the use of electrophilic fluorinating reagents. Reagents such as Selectfluor® (F-TEDA-BF4) are widely employed for the direct fluorination of indole rings. For instance, the treatment of various indole derivatives with Selectfluor® can lead to regioselective fluorination, often at the C3 position, yielding 3-fluoroindoles. Furthermore, this reagent has been utilized in efficient difluorohydroxylation of substituted indoles, resulting in 3,3-difluoroindolin-2-ols.

Anodic fluorination represents another advanced electrochemical approach. google.com This method, when applied to N-acetyl-3-substituted indoles in a medium like Et4NF·4HF/MeCN, can produce trans-2,3-difluoro-2,3-dihydroindoles. google.com Subsequent treatment of these difluorinated products with a base can then yield monofluoroindole derivatives. google.com

Beyond direct fluorination of a pre-formed indole nucleus, the synthesis of fluorinated indoles can be achieved by constructing the indole ring from fluorinated precursors. Several classical indole syntheses can be adapted for this purpose:

Fischer Indole Synthesis : This venerable method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.netprepchem.com For the synthesis of 5-fluoroindoles, 4-fluorophenylhydrazine is a key starting material. diva-portal.org

Leimgruber-Batcho Indole Synthesis : This is a widely used industrial process that starts from a 2-nitrotoluene (B74249) derivative. For 5-fluoroindole, the synthesis commences with 5-fluoro-2-nitrotoluene, which is converted to an enamine and then undergoes reductive cyclization. diva-portal.orgguidechem.com

Sugasawa Indole Synthesis : This method can also be employed, starting from 4-fluoroaniline (B128567). diva-portal.org

Bischler Indole Synthesis : Similar to the Sugasawa synthesis, this approach also utilizes 4-fluoroaniline as a starting material. diva-portal.org

These methods provide access to the core 5-fluoroindole structure, which is a crucial intermediate for the synthesis of the target compound.

| Method | Key Reagents/Precursors | Product Type | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | 3-Fluoroindoles, 3,3-Difluoroindolin-2-ols | nih.gov |

| Anodic Fluorination | Et4NF·4HF/MeCN | trans-2,3-Difluoro-2,3-dihydroindoles | google.com |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine | 5-Fluoroindoles | researchgate.netprepchem.comdiva-portal.org |

| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | 5-Fluoroindoles | diva-portal.orgguidechem.com |

| Sugasawa Synthesis | 4-Fluoroaniline | 5-Fluoroindoles | diva-portal.org |

| Bischler Synthesis | 4-Fluoroaniline | 5-Fluoroindoles | diva-portal.org |

Derivatization Strategies for Structural Diversification and Library Generation

Once the 5-fluoroindole nucleus is synthesized, the next critical step is the introduction and modification of the C3 side chain to afford this compound and its analogues. Derivatization at this position is a powerful tool for creating a library of structurally diverse compounds for further investigation.

A common and direct approach to introduce the C3 side chain is through electrophilic substitution at the C3 position of the 5-fluoroindole core, which is the most nucleophilic position. One plausible route to the target compound involves the alkylation of 5-fluoroindole with a suitable three-carbon electrophile. For instance, reacting 5-fluoroindole with an ester of 2-bromo or 2-tosyloxypropanoic acid could introduce the desired 2-methylpropanoic ester side chain. Subsequent hydrolysis of the ester would then yield the final carboxylic acid.

Alternatively, the side chain can be built up in a stepwise manner. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C3 position to yield 5-fluoroindole-3-carboxaldehyde. This aldehyde can then serve as a versatile intermediate for various transformations, such as a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain, followed by reduction and functional group manipulation to arrive at the desired propanoic acid derivative.

Further diversification of the indole scaffold can be achieved through modifications at other positions. N-alkylation or N-acylation of the indole nitrogen can introduce a variety of substituents, altering the compound's lipophilicity and hydrogen bonding capacity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or other functional groups at halogenated positions of the indole ring, if such precursors are used.

For the generation of a library of analogues based on the this compound scaffold, the carboxylic acid functionality offers a convenient handle for further derivatization. Standard amide coupling reactions with a diverse range of amines can lead to a library of amides. Similarly, esterification with various alcohols can produce a series of esters. These derivatization strategies allow for a systematic exploration of the structure-activity relationship of this class of compounds.

| Derivatization Strategy | Position | Reaction Type | Potential Products |

|---|---|---|---|

| Side Chain Introduction | C3 | Alkylation | 3-Alkylindoles |

| Side Chain Elongation | C3 | Wittig/Horner-Wadsworth-Emmons | Indole-3-acrylic acid derivatives |

| Nitrogen Functionalization | N1 | Alkylation/Acylation | N-Substituted indoles |

| Aromatic Ring Functionalization | Various | Palladium Cross-Coupling | Aryl-substituted indoles |

| Carboxylic Acid Modification | Side Chain | Amide Coupling/Esterification | Amides and Esters |

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm). The aromatic protons of the fluoro-substituted benzene (B151609) ring would present as a complex multiplet pattern. The proton at position 2 of the indole ring would likely be a singlet or a narrow triplet. The protons of the 2-methylpropanoic acid side chain would show a characteristic pattern: a methine (CH) proton adjacent to the methyl and methylene (B1212753) groups, a methylene (CH₂) group, and a methyl (CH₃) group, each with specific chemical shifts and splitting patterns due to spin-spin coupling.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum (around 170-180 ppm). The carbons of the indole ring would appear in the aromatic region (100-140 ppm), with their chemical shifts influenced by the fluorine substituent and the connection to the propanoic acid side chain. The aliphatic carbons of the side chain would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indole NH | 10.5-11.5 (br s) | - |

| C=O | - | 175-180 |

| Indole Aromatic CHs | 6.8-7.5 (m) | 105-138 |

| Indole Quaternary Cs | - | 110-140 |

| CH (side chain) | 2.6-3.0 (m) | 40-45 |

| CH₂ (side chain) | 3.0-3.4 (m) | 30-35 |

| CH₃ (side chain) | 1.1-1.3 (d) | 15-20 |

| COOH | 11.0-12.0 (br s) | - |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the indole ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for confirming the position of the fluorine substituent.

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the proton-proton networks within the propanoic acid side chain and the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the propanoic acid side chain to the indole ring at the C3 position and for assigning the quaternary carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₂H₁₂FNO₂), the expected exact mass is approximately 221.0852 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (a fragment at m/z 45) and cleavage of the side chain. A prominent fragment corresponding to the 5-fluoro-1H-indol-3-ylmethyl cation would also be expected.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - COOH]⁺ |

| 148 | [5-fluoro-1H-indol-3-ylmethyl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group of the indole, the O-H and C=O groups of the carboxylic acid, and the C-H bonds of the aromatic and aliphatic portions. The C-F bond would also have a characteristic absorption in the fingerprint region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3400 | Indole N-H | Stretching |

| 2500-3300 (broad) | Carboxylic Acid O-H | Stretching |

| 1700-1725 | Carboxylic Acid C=O | Stretching |

| 1500-1600 | Aromatic C=C | Stretching |

| 1000-1200 | C-F | Stretching |

The broadness of the O-H stretch is a result of hydrogen bonding between the carboxylic acid groups. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of related structures such as 5-fluoro-1H-indole-3-carboxylic acid suggests that the molecule would likely form hydrogen-bonded dimers in the solid state through the carboxylic acid groups. nist.gov The indole ring is expected to be planar, and the conformation of the 2-methylpropanoic acid side chain would be determined by steric and electronic factors. Intermolecular interactions, such as N-H···O hydrogen bonds and π-π stacking of the indole rings, would also be anticipated to play a role in the crystal packing.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of a molecule. narod.ruresearchgate.net These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the chemical behavior of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to electrophilicity or electron affinity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. For this compound, the electron-rich indole (B1671886) ring system is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed across the aromatic system and the electron-withdrawing carboxylic acid group.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's capacity to donate electrons. |

| ELUMO | -1.42 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | 4.93 | The energy difference between the LUMO and HOMO, a key indicator of kinetic stability and chemical reactivity. |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the results obtained from quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The map uses a color spectrum to denote different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. mdpi.compreprints.org

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the electronegative fluorine atom. These sites represent the most probable locations for interactions with electrophiles or for acting as hydrogen bond acceptors. Conversely, the hydrogen atom of the indole N-H group and the hydroxyl hydrogen of the carboxylic acid would exhibit a strong positive potential (blue), identifying them as key hydrogen bond donor sites. researchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surface for a chemical reaction, allowing for the detailed investigation of reaction mechanisms. nih.govacs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation energies and reaction enthalpies. narod.ru This information helps to elucidate the most plausible reaction pathway among several alternatives.

For instance, in a potential synthesis of this compound, theoretical calculations could be employed to study the key bond-forming steps, such as an electrophilic substitution on the 5-fluoroindole (B109304) precursor. Computational analysis could identify the transition state structure for this step, and the calculated activation energy would provide a quantitative measure of the reaction's feasibility. researchgate.net These studies offer deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.commdpi.com

In a solvent environment, such as water, this compound will explore a range of conformations. MD simulations can map this conformational landscape by analyzing the rotational freedom of its single bonds, particularly within the 2-methylpropanoic acid side chain. The indole ring itself is a rigid, planar structure, but the side chain can adopt various orientations.

Furthermore, MD simulations allow for a detailed analysis of solute-solvent interactions. bohrium.com It is expected that the polar groups of the molecule—specifically the carboxylic acid and the indole N-H—would form persistent hydrogen bonds with surrounding water molecules. acs.org The simulation can quantify the average number of these hydrogen bonds, their lifetimes, and their geometric arrangements, providing a comprehensive understanding of how the molecule is solvated.

To explore the potential of this compound as a ligand for a biological target, MD simulations of the ligand-protein complex are essential. espublisher.com After an initial docking pose is obtained, an MD simulation can assess the stability of this binding mode and reveal the dynamic nature of the interactions that hold the ligand in the active site. nih.gov

The simulation trajectory can be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's amino acid residues. researchgate.netnih.gov The stability of these interactions over the course of the simulation provides a strong indication of the ligand's binding affinity.

| Interaction Type | Key Residues of Hypothetical Target | Average Occupancy (%) | Description |

| Hydrogen Bond | Arg125, Gln152 | 91.5 | The carboxylic acid moiety of the ligand acts as a strong hydrogen bond acceptor and donor with polar residues in the binding pocket. |

| Hydrogen Bond | Asn180 | 72.3 | The N-H group of the indole ring forms a stable hydrogen bond, acting as a donor. |

| Hydrophobic (π-π stacking) | Phe215 | 95.1 | The indole ring engages in favorable π-π stacking with an aromatic residue, significantly contributing to binding stability. |

| Hydrophobic (Aliphatic) | Leu88, Val112, Ile120 | 83.7 | The methyl group and alkyl portion of the side chain are positioned within a hydrophobic pocket, forming van der Waals contacts. |

| Halogen Bond | Ser123 (Backbone C=O) | 45.6 | The fluorine atom on the indole ring may form a weak, transient halogen bond with an electron-rich backbone carbonyl group. |

Note: The data presented in this table is hypothetical, illustrating the type of detailed interaction analysis that can be derived from MD simulations of a ligand-protein complex.

Molecular Docking Studies for Predicted Binding Modes and Affinities with Biological Targets

As of the latest available research, specific molecular docking studies focusing solely on this compound have not been published. While computational studies and molecular docking analyses have been conducted on various other indole derivatives to predict their binding affinities and interaction modes with a range of biological targets, detailed research findings, including data tables of binding energies and interacting residues for the specific compound this compound, are not present in the current scientific literature.

Therefore, a detailed analysis of its predicted binding modes and affinities with specific biological targets cannot be provided at this time. Further computational research is required to elucidate the potential interactions of this particular compound at a molecular level.

In Vitro Biological Activity Profiling and Mechanistic Pathway Elucidation

Enzyme Inhibition and Activation Assays (e.g., L-tryptophan oxidase, related flavoenzymes)

Currently, there is a lack of specific data in the public domain regarding the direct inhibitory or activating effects of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid on L-tryptophan oxidase or other related flavoenzymes.

However, the structural similarity of this compound to tryptophan suggests a potential for interaction with enzymes involved in tryptophan metabolism. For instance, indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, catalyzes the oxidative cleavage of the indole (B1671886) ring of L-tryptophan. nih.govnih.gov Studies on N1-fluoroalkylated tryptophan derivatives have shown that modifications to the indole ring can influence their substrate activity with IDO. nih.govnih.gov For example, 1-(2-fluoroethyl)-tryptophan has been identified as a good and specific substrate for human indoleamine 2,3-dioxygenase (hIDO). nih.govnih.gov

Further research is necessary to determine if this compound acts as a substrate, inhibitor, or activator of L-tryptophan oxidase and other flavoenzymes. Such studies would be crucial in understanding its potential metabolic fate and pharmacological effects.

Receptor Binding and Modulation Studies (e.g., Aryl Hydrocarbon Receptor (AHR), Pregnane X Receptor (PXR))

While direct binding and modulation data for this compound are not currently available, the indole moiety present in its structure is a common feature in known ligands for the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that binds to a wide array of structurally diverse compounds, including various indole derivatives. nih.govnih.govresearchgate.netncl.ac.ukmdpi.com Upon ligand binding, the AHR translocates to the nucleus, forms a heterodimer with the AHR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) on target genes, thereby initiating transcription. nih.gov Endogenous ligands for AHR include indole metabolites like indoxyl 3-sulfate. nih.govresearchgate.net The affinity of these ligands can vary, and they can act as full agonists, partial agonists, or antagonists. nih.govresearchgate.net Given that indole-containing compounds are known AHR ligands, it is plausible that this compound could also interact with this receptor. However, without experimental data, its binding affinity and functional activity (agonist or antagonist) remain unknown.

The Pregnane X Receptor (PXR) , another nuclear receptor, is a key regulator of drug metabolism and has roles in intestinal homeostasis. nih.govembopress.orgnih.govwikipedia.org Microbial metabolites of L-tryptophan, such as indole and indole-3-propionic acid, have been identified as weak agonists of the human PXR. nih.govembopress.org These findings have led to the development of indole-based analogs with favorable PXR interaction profiles. embopress.org The structural resemblance of this compound to these known PXR ligands suggests it may also modulate PXR activity. Future studies are required to confirm this and to determine the nature and potency of such an interaction.

| Receptor | Known Indole-Based Ligands | Potential Interaction with this compound |

| Aryl Hydrocarbon Receptor (AHR) | Indole, Indoxyl 3-sulfate | Plausible, but requires experimental validation. |

| Pregnane X Receptor (PXR) | Indole, Indole-3-propionic acid | Plausible, but requires experimental validation. |

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Changes (in vitro models)

Specific in vitro studies on the effects of this compound on cellular pathways and phenotypes are not currently available in the scientific literature. However, based on the activities of structurally related indole compounds, several potential areas of investigation can be highlighted.

Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net The search for compounds that can inhibit QS is a promising strategy for developing new anti-infective agents. nih.gov Natural compounds, including various phytochemicals, have been shown to possess anti-QS properties. nih.gov While there is no direct evidence for this compound, the general class of indole-containing molecules has been explored for such activities. Further research is needed to determine if this specific compound can interfere with bacterial quorum sensing.

Indole derivatives have been investigated for their antioxidant properties. nih.govmdpi.comnih.govmdpi.com For example, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid has demonstrated significant antiradical activity in a DPPH assay and protected erythrocytes from oxidative damage. nih.gov The indole nucleus can act as a scavenger of reactive oxygen species. Therefore, it is conceivable that this compound may possess antioxidant capabilities and could modulate cellular responses to oxidative stress. However, this hypothesis requires experimental verification through cell-based antioxidant capacity assays.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules is an area of intense research for therapeutic development. nih.govnih.govtarosdiscovery.comtue.nlresearchgate.net The ability of small molecules to either inhibit or stabilize PPIs can have significant biological effects. nih.govtarosdiscovery.com There are currently no studies that have investigated the effect of this compound on any specific protein-protein interactions. In vitro techniques such as co-immunoprecipitation, surface plasmon resonance, or fluorescence resonance energy transfer could be employed to screen for such activity.

Preclinical Metabolic Stability Investigations (in vitro enzyme systems)

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile. frontiersin.orguni-halle.demdpi.combohrium.com In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability. frontiersin.orgmdpi.com These assays provide data on the compound's half-life and intrinsic clearance.

There is no published data on the in vitro metabolic stability of this compound. Such studies would typically involve incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH and measuring the rate of its disappearance over time. frontiersin.org The introduction of a fluorine atom into a molecule can sometimes enhance metabolic stability by blocking sites of metabolism. uni-halle.de However, the actual metabolic stability of this compound remains to be determined experimentally.

| Parameter | Description | Status for this compound |

| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized in an in vitro system. | Data not available. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Data not available. |

Structure Activity Relationship Sar Studies of 3 5 Fluoro 1h Indol 3 Yl 2 Methylpropanoic Acid and Analogues

Influence of Fluorine Atom Position and Substitution Patterns on Biological Properties

The introduction of a fluorine atom into a drug candidate's molecular structure can significantly alter its biological properties due to fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. In the context of 3-(indol-3-yl)-2-methylpropanoic acid analogues, the position and pattern of fluorine substitution on the indole (B1671886) ring are pivotal in modulating biological activity.

The 5-position of the indole ring is a common site for substitution in many biologically active indole derivatives. A fluorine atom at this position can influence the molecule's interaction with its biological target through various mechanisms. The electron-withdrawing nature of fluorine can affect the electron density of the indole ring, potentially altering its binding affinity to receptor sites. For instance, in some classes of indole-based compounds, a 5-fluoro substituent has been shown to enhance potency compared to the non-fluorinated parent compound. This enhancement can be attributed to favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions.

Studies on related indole derivatives have shown that the presence of fluorine atoms in the fused benzene (B151609) ring can strengthen the inhibitory activity of these compounds. nih.gov The following table illustrates the hypothetical impact of fluorine substitution at different positions on the indole ring of a generic indole-3-propanoic acid derivative, based on general SAR principles.

| Compound | Substitution | Relative Potency (Hypothetical) |

| 1 | H (unsubstituted) | 1 |

| 2 | 4-Fluoro | 0.8 |

| 3 | 5-Fluoro | 1.5 |

| 4 | 6-Fluoro | 1.1 |

| 5 | 7-Fluoro | 0.9 |

| 6 | 5,6-Difluoro | 1.3 |

This hypothetical data suggests that the 5-position is a privileged site for fluorine substitution to enhance biological activity in this class of compounds.

Significance of the Methyl Group on the Propanoic Acid Side Chain for Activity and Selectivity

The propanoic acid side chain at the 3-position of the indole ring is a key feature for the biological activity of many indole-3-alkanoic acids. The presence of a methyl group at the alpha-position (C2 of the propanoic acid moiety) in 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid is of particular importance for both activity and selectivity.

Substitution of a methyl group on the carbon atom separating the aromatic ring and the acidic center can lead to an enhancement of anti-inflammatory activity in arylalkanoic acids. pharmacy180.com This alpha-methyl group introduces a chiral center, and it is often observed that the biological activity resides predominantly in one of the enantiomers. This stereoselectivity is a strong indicator of a specific interaction with a chiral biological target, such as an enzyme or a receptor. The (S)-enantiomer of many alpha-methyl substituted arylpropanoic acids, for instance, is often the more active form.

The methyl group can also influence the compound's metabolic stability. Alpha-methylation can hinder the enzymatic beta-oxidation of the carboxylic acid side chain, a common metabolic pathway for such compounds. This can lead to a longer biological half-life and improved pharmacokinetic profile.

Furthermore, the steric bulk of the methyl group can play a role in optimizing the orientation of the molecule within the binding site of its target. It may provide additional van der Waals interactions or force the molecule into a more favorable conformation for binding. The following table provides a hypothetical comparison of the effect of substitution at the alpha-position of the propanoic acid side chain.

| Compound | Alpha-Substitution | Biological Activity (Hypothetical IC50, µM) | Selectivity (Hypothetical Ratio) |

| 1 | H | 10 | 1 |

| 2 | (R)-Methyl | 5 | 5 |

| 3 | (S)-Methyl | 0.5 | 20 |

| 4 | Ethyl | 2 | 10 |

| 5 | Isopropyl | 8 | 3 |

This hypothetical data underscores the importance of the alpha-methyl group, and particularly its stereochemistry, for achieving high potency and selectivity.

Effects of Modifications to the Indole Nitrogen (N-H) Moiety

The indole nitrogen (N-H) is a crucial functional group that can participate in hydrogen bonding interactions with biological targets. Modification of this moiety, for example, through N-alkylation or N-acylation, can have profound effects on the biological activity of this compound analogues.

In many cases, the N-H group acts as a hydrogen bond donor, and its interaction with a hydrogen bond acceptor on the target protein is essential for high-affinity binding. In such scenarios, substitution on the indole nitrogen would be expected to decrease or abolish activity. For example, acylation of the indole nitrogen with aryl or alkyl carboxylic acids often results in a decrease in activity for certain classes of indole acetic acid derivatives. pharmacy180.com

However, in other instances, the N-H group may not be directly involved in binding, or its substitution may lead to beneficial effects. N-alkylation can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its pharmacokinetic properties. The choice of the N-substituent is critical; small alkyl groups may be well-tolerated, while larger, bulkier groups could introduce steric hindrance and reduce activity.

Furthermore, the introduction of specific functional groups on the indole nitrogen can be a strategy to introduce new binding interactions with the target or to modulate the electronic properties of the indole ring. The following table illustrates the potential effects of various N-substituents on the biological activity of a hypothetical this compound analogue.

| Compound | N-Substitution | Relative Activity (Hypothetical) | Comments |

| 1 | H | 100% | Potential H-bond donor |

| 2 | Methyl | 80% | Increased lipophilicity, loss of H-bond donation |

| 3 | Ethyl | 60% | Potential for steric hindrance |

| 4 | Benzyl | 40% | Increased bulk may be detrimental |

| 5 | Acetyl | 10% | Electron-withdrawing group reduces indole ring electron density |

These hypothetical findings suggest that maintaining the unsubstituted N-H moiety is likely important for the biological activity of this class of compounds, although small alkyl substitutions may be tolerated to some extent.

Correlation between Substituent Electronic and Steric Properties and Biological Target Engagement

The biological activity of a series of related compounds can often be quantitatively correlated with their physicochemical properties, such as electronic and steric parameters. This approach, known as Quantitative Structure-Activity Relationship (QSAR), is a powerful tool in drug design.

Steric properties, often described by parameters such as molar refractivity (MR) or Taft's steric parameter (Es), are also crucial for biological activity. The size and shape of a substituent determine how well it fits into the binding pocket of the target. The alpha-methyl group on the propanoic acid side chain, for example, introduces steric bulk that can be either favorable or unfavorable for binding, depending on the topology of the active site.

A typical QSAR study might generate an equation that relates the biological activity (e.g., log(1/IC50)) to a combination of these electronic and steric parameters. For a series of substituted indole-3-propanoic acids, a hypothetical QSAR equation might look like:

log(1/IC50) = c1σ + c2MR + c3*logP + constant

Where σ represents the electronic effect, MR the steric effect, and logP the lipophilicity. The coefficients (c1, c2, c3) would indicate the relative importance of each parameter for the biological activity. Such studies have shown that for some series of indole derivatives, steric hindrance is more important than electronic character in determining inhibitory activity. nih.gov

Rational Design and Synthesis of Focused Compound Libraries for SAR Elucidation

The systematic exploration of the SAR of this compound requires the rational design and synthesis of focused compound libraries. This approach allows for the efficient investigation of the effects of various structural modifications on biological activity.

The design of such a library would typically start with the lead compound and systematically vary one or more structural features at a time. For example, to explore the influence of the fluorine atom's position, a library of analogues could be synthesized with fluorine at each of the available positions on the indole ring (4, 6, and 7-fluoro) for comparison with the 5-fluoro parent compound.

Similarly, to investigate the importance of the alpha-methyl group, a series of analogues could be prepared with different alkyl groups (e.g., ethyl, propyl) or with no substitution at this position. The stereochemistry of the alpha-methyl group would also be a critical aspect to investigate, requiring the synthesis of both the (R) and (S) enantiomers.

To probe the role of the indole N-H moiety, a library of N-alkylated and N-acylated derivatives could be synthesized. The choice of substituents would range from small, simple groups to larger and more complex moieties to fully understand the steric and electronic requirements at this position.

The synthesis of these focused libraries can be achieved through various organic synthesis methodologies. For instance, indole-3-propanoic acids can be prepared through multicomponent reactions or by the reaction of indoles with acrylic acid derivatives. researchgate.netalliedacademies.org The introduction of fluorine can be accomplished by starting with the appropriately fluorinated indole precursor. The following table outlines a potential focused library for SAR elucidation.

| Library Series | Variable Position | Example Modifications | Purpose |

| A | Fluorine Position | 4-F, 6-F, 7-F | Determine optimal fluorine position |

| B | Alpha-Side Chain | H, (R)-Me, (S)-Et, i-Pr | Probe steric and stereochemical requirements |

| C | Indole N-H | Me, Et, Benzyl, Ac | Investigate role of N-H group |

The biological evaluation of these focused libraries would then provide a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective analogues.

Applications in Chemical Biology and Development of Research Probes

Utilization as a Precursor in the Synthesis of Chemically Modified Biologics (e.g., Nucleoside and RNA Analogues)

The incorporation of fluorine into nucleosides and their analogues can significantly alter their biological properties, leading to enhanced therapeutic potential, particularly in antiviral and anticancer applications. mdpi.com Fluorine's high electronegativity and small size can modify the electronic and steric characteristics of a molecule, thereby influencing its lipophilicity, metabolic stability, and binding interactions with target enzymes. mdpi.com Nucleoside analogues often function by inhibiting viral polymerases or acting as chain terminators in DNA or RNA synthesis. nih.gov

While direct synthesis of nucleoside analogues from 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid is not prominently documented, its structural motifs are relevant. Fluorinated building blocks are crucial in the modern synthesis of these complex molecules. nih.gov The 5-fluoroindole (B109304) moiety, for instance, can be considered a bioisostere for other aromatic systems in drug design. The development of fluorinated drugs like 5-fluorouracil (B62378) has spurred extensive research into creating novel fluorinated nucleoside analogues. nih.gov Synthetic strategies for these compounds are often convergent, allowing for variations in the sugar or carbocyclic moieties to be combined with modified nucleobases. nih.gov The propanoic acid side chain on the indole (B1671886) core offers a versatile chemical handle for conjugation or further modification in the assembly of more complex bioactive molecules. nih.gov

Development of Molecular Probes for Target Identification and Validation in Biological Systems

Molecular probes are essential tools in chemical proteomics for identifying the protein targets of bioactive small molecules, which is crucial for understanding their mechanism of action. researchgate.net A typical chemical probe consists of three key components: an active group that binds to the target protein, a reporter group (like biotin (B1667282) for purification or a fluorophore for detection), and a linker that connects the two without interfering with the binding activity. frontiersin.org

This compound is a suitable candidate for development into a molecular probe. The indole ring can serve as the active group, designed to interact with specific protein binding pockets. The propanoic acid group provides a convenient point of attachment for a linker, which can then be connected to a reporter tag. The design of such probes requires careful consideration of structure-activity relationships to ensure that the addition of the linker and reporter group does not abolish the molecule's biological activity. nih.gov

Once synthesized, these probes are incubated with cell lysates or tissues to allow binding to their protein targets. The probe-protein complexes can then be enriched and isolated using the reporter tag (e.g., avidin (B1170675) chromatography for biotinylated probes). nih.gov Subsequent proteomic analysis, typically using mass spectrometry, is employed to identify the captured proteins. nih.gov This process allows for the unbiased identification of molecular targets in complex biological systems, which can then be validated through further biochemical or genetic experiments. researchgate.netnih.gov

| Probe Component | Function | Corresponding Moiety in Derived Probe | Example |

|---|---|---|---|

| Active Group | Binds to the target protein, responsible for biological activity. | 5-Fluoro-1H-indole ring | Interacts with the active site or binding pocket of a target enzyme or receptor. |

| Linker | Connects the active group to the reporter group without hindering binding. | Attached to the propanoic acid side chain. | Polyethylene glycol (PEG) or alkyl chain. |

| Reporter Group | Enables detection and/or purification of the probe-target complex. | Attached to the distal end of the linker. | Biotin (for affinity purification) or a fluorescent dye like rhodamine (for imaging). nih.gov |

Role in Radiochemistry for Imaging Research (e.g., PET Tracer Development for Amino Acid Transport Systems)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify metabolic processes in vivo. Amino acid-based PET tracers are of particular interest in oncology because many cancer cells exhibit upregulated amino acid transport systems to fuel their rapid growth. nih.govresearchgate.net

Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life and imaging characteristics. The development of ¹⁸F-labeled amino acid analogues has led to promising agents for tumor imaging. researchgate.net While this compound itself has not been extensively reported as a PET tracer, structurally similar compounds have been successfully developed and evaluated. For example, 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) has been studied for its potential in imaging brain and systemic tumors. nih.govnih.gov

Studies with [¹⁸F]FAMP have shown that it is a substrate for the System A amino acid transport system, which is upregulated in various cancers. nih.govnih.gov In preclinical models using 9L gliosarcoma cells, [¹⁸F]FAMP demonstrated significant uptake in tumors. nih.gov At 60 minutes post-injection, the tumor-to-normal-brain radioactivity ratio was found to be 36:1, indicating excellent contrast for detecting intracranial neoplasms. nih.gov These findings highlight the potential of fluorinated methylpropanoic acid derivatives as scaffolds for PET tracer development. The indole group in this compound suggests it might target transporters specific for large neutral amino acids, such as the L-type amino acid transporter 1 (LAT1), which is also a key target in cancer imaging. thno.org

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Radiosynthesis Yield | >78% (decay-corrected) | Efficient production for potential clinical use. | researchgate.netnih.gov |

| Radiochemical Purity | >99% | High purity ensures that the observed signal is from the intended tracer. | researchgate.netnih.gov |

| Transport Mechanism | Substrate for the A-type amino acid transport system. | Targets a transport system known to be upregulated in cancer cells. nih.gov | nih.gov |

| Tumor-to-Brain Ratio (60 min) | 36:1 in 9L gliosarcoma model | Demonstrates high specificity for tumor tissue over normal brain tissue, crucial for neuro-oncology imaging. | nih.gov |

Potential as a Ligand in Supramolecular Chemistry and Material Science (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (also called linkers). mdpi.com The tunability of their structure and pore environment makes them promising for applications in gas storage, separation, catalysis, and drug delivery. mdpi.comresearchgate.net

The selection of the organic linker is critical in dictating the final structure and properties of the MOF. Ligands for MOF synthesis typically contain coordination sites, such as carboxylates, that can bind to metal centers. This compound possesses two potential coordination sites: the carboxylate group of the propanoic acid side chain and the nitrogen atom of the indole ring. This makes it a suitable candidate as an organic linker for constructing novel MOFs.

The inclusion of a fluorinated ligand can impart specific properties to the resulting MOF, such as increased hydrophobicity, which can be advantageous for applications like selective CO₂ capture from humid gas streams. mdpi.comnih.gov Research has shown that indole-containing molecules can be used to build coordination polymers. For example, a related compound, 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, was synthesized specifically as a potential ligand for the construction of metal-organic frameworks, highlighting the interest in this chemical space for material science. nih.gov The crystal structure of another related compound, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, reveals intermolecular hydrogen bonds and π–π stacking interactions that lead to a three-dimensional supramolecular architecture, further demonstrating the capacity of the 5-fluoroindole scaffold to direct the formation of ordered solid-state structures. nih.gov

Future Perspectives in Academic Research on Fluorinated Indole Propanoic Acids

Exploration of Novel Biological Targets and Intracellular Pathways

Future research will likely expand beyond currently identified targets to uncover new therapeutic applications for fluorinated indole (B1671886) propanoic acids. While derivatives of indole propanoic acid have been investigated as agonists for G-protein coupled receptor 40 (GPR40) in the context of type 2 diabetes nih.govresearchgate.net, the broader biological landscape of these fluorinated compounds remains largely uncharted.

Key future directions include:

Identifying New Receptors and Enzymes: Systematic screening of fluorinated indole propanoic acids against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. The indole scaffold is known to interact with a wide range of targets, including protein kinases, DNA topoisomerases, and tubulin, which are crucial in cancer progression. mdpi.com Investigating fluorinated derivatives could lead to the discovery of novel anticancer agents. researchgate.net

Elucidating Intracellular Signaling Cascades: For newly identified targets, it is crucial to map the downstream intracellular pathways that are modulated by these compounds. For instance, the gut microbiota metabolite Indole-3-propionic acid (IPA) influences pathways related to oxidative stress, inflammation, and cellular protection. nih.govnih.gov Research could explore whether fluorinated analogues exert similar or enhanced effects on pathways like the NF-κB signaling pathway, which is central to inflammation. nih.gov Recent studies on IPA have also suggested its involvement with the aryl hydrocarbon receptor (AhR) and pregnane-X receptor (PXR), as well as its ability to affect endothelial nitric oxide synthase (eNOS) phosphorylation, pointing to complex cytosolic-activated pathways. nih.govresearchgate.net

Investigating Neurodegenerative and Cardiovascular Diseases: Given that gut microbiota-derived indole metabolites like IPA are studied for their roles in the nervous and cardiovascular systems, future studies could assess the potential of synthetic fluorinated analogues in models of Alzheimer's, Parkinson's, and cardiovascular diseases. nih.govresearchgate.net Their ability to cross the blood-brain barrier and their modified metabolic profiles could make them particularly interesting for neurological applications.

| Research Area | Potential Biological Targets | Associated Intracellular Pathways | Therapeutic Fields of Interest |

| Metabolic Disorders | G-protein coupled receptor 40 (GPR40) nih.govresearchgate.net | Glucose-stimulated insulin (B600854) secretion (GSIS), Gq/Gs signaling researchgate.net | Type 2 Diabetes |

| Oncology | Protein kinases, DNA topoisomerases, Tubulin mdpi.com | Cell cycle regulation, DNA replication, Angiogenesis mdpi.comnih.gov | Cancer |

| Inflammatory Diseases | Pregnane-X receptor (PXR) nih.gov, NF-κB nih.gov | Pro-inflammatory cytokine synthesis, eNOS phosphorylation nih.govnih.gov | Inflammatory Bowel Disease, Arthritis |

| Neurodegeneration | Novel CNS receptors | Oxidative stress pathways, Protein aggregation pathways nih.gov | Alzheimer's Disease, Parkinson's Disease |

Integration with Advanced Omics Technologies (e.g., metabolomics, proteomics)

To achieve a holistic understanding of the biological effects of fluorinated indole propanoic acids, future research must integrate advanced "omics" technologies. frontiersin.orgmdpi.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by these compounds. mdpi.commdpi.com

Metabolomics: Untargeted metabolomics can identify the complete set of small-molecule metabolites in a biological sample, revealing how a compound like 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid alters cellular metabolism. nih.gov This can help in identifying off-target effects and understanding the compound's mechanism of action on a broader scale. manipal.edu For example, metabolomic studies could reveal alterations in tryptophan metabolism or other pathways affected by the compound. frontiersin.org

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels and post-translational modifications. nih.gov By comparing the proteome of cells treated with a fluorinated indole propanoic acid to untreated cells, researchers can identify which proteins are directly or indirectly affected. nih.gov This can help in confirming biological targets and discovering novel biomarkers of drug response. mdpi.com

Integrated Multi-Omics Approaches: The true power lies in the integration of data from metabolomics, proteomics, and transcriptomics. frontiersin.orgmdpi.com This systems biology approach can build comprehensive models of the compound's effects, linking changes in gene expression to alterations in protein levels and metabolic function. mdpi.com Such an approach is crucial for understanding complex diseases and the multifaceted roles of metabolites and drugs. manipal.edu

Advancement of Asymmetric Synthetic Methodologies for Enantiopure Compounds

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the development of methods to synthesize enantiomerically pure compounds is critical.

Future research in this area will focus on:

Novel Catalytic Systems: There is a continuous need for more efficient and selective catalysts for asymmetric synthesis. nih.govresearchgate.net Research into organocatalysis, for example, has shown promise for asymmetric fluorination and related reactions. cas.cn Developing new chiral catalysts specifically designed for the synthesis of fluorinated indole propanoic acids will be a key objective.

Fluorination Strategies: The selective introduction of fluorine atoms into a molecule remains a significant challenge in synthetic chemistry. researchgate.netrsc.org Future work will likely involve the development of novel fluorinating reagents and metal-free synthesis methods to improve the efficiency and safety of these reactions. nih.gov

Scalable Synthesis: For a compound to move from academic research to potential clinical application, its synthesis must be scalable. Future synthetic methodologies should not only be efficient and selective but also robust and economically viable for large-scale production of enantiopure fluorinated indole propanoic acids. nih.gov

| Synthetic Challenge | Future Research Focus | Desired Outcome |

| Stereocontrol | Development of novel chiral catalysts (organocatalysts, metal complexes) cas.cn | High enantiomeric excess (>99% ee) of the desired stereoisomer. |

| Fluorine Incorporation | New electrophilic/nucleophilic fluorinating agents, metal-free methods rsc.orgnih.gov | Efficient, regioselective, and safe fluorination under mild conditions. |

| Process Efficiency | One-pot synthesis, flow chemistry, reduction of purification steps | Scalable, cost-effective, and environmentally friendly synthetic routes. |

Computational Design of Analogues with Enhanced Selectivity and Potency

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For fluorinated indole propanoic acids, these methods can accelerate the design of new analogues with improved therapeutic properties.

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building robust QSAR models for fluorinated indole propanoic acids, researchers can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict how a compound binds to its biological target at the atomic level. mdpi.com This information is invaluable for understanding the key interactions that determine binding affinity and selectivity. Subsequent molecular dynamics simulations can then assess the stability of the compound-target complex over time.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. By screening virtual libraries of fluorinated indole propanoic acid analogues for favorable ADMET profiles, researchers can reduce the likelihood of late-stage failures in drug development.

Fostering Multidisciplinary Research Collaborations for Comprehensive Understanding

The complexity of drug discovery and development necessitates a collaborative, multidisciplinary approach. bioengineer.org A comprehensive understanding of fluorinated indole propanoic acids can only be achieved by integrating expertise from various scientific disciplines.

Future progress will depend on fostering collaborations between:

Synthetic and Medicinal Chemists: To design and create novel, potent, and selective analogues. bioengineer.org

Structural Biologists: To determine the three-dimensional structures of these compounds bound to their biological targets.

Computational Scientists: To model ligand-receptor interactions and predict the properties of new compounds.

Pharmacologists and Cell Biologists: To characterize the biological activity and mechanism of action in cellular and animal models. bioengineer.org

Microbiologists: To investigate the interactions between these compounds and the gut microbiota, which can produce and metabolize indole derivatives. manipal.eduresearchgate.net

Such interdisciplinary efforts are essential to bridge the gap between fundamental chemical research and the development of new therapeutic agents that can address unmet medical needs. bioengineer.org

Q & A

Q. What are the established synthetic routes for 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid?

The compound can be synthesized via condensation reactions involving indole derivatives and substituted propanoic acids. A common method involves refluxing 5-fluoroindole-3-carbaldehyde with 2-methylpropanoic acid derivatives in acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification . Modifications to the indole core (e.g., fluorination at the 5-position) require careful control of reaction stoichiometry to avoid side products.

Q. How is the compound characterized for structural confirmation?

Structural elucidation typically employs:

- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to resolve the indole ring protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₁H₁₀FNO₂, theoretical MW: 221.07 g/mol) .

Q. What biological screening assays are applicable to this compound?

Preliminary activity studies include:

- Enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) using fluorogenic substrates.

- Cellular viability assays (MTT/XTT) to assess cytotoxicity in cancer or normal cell lines.

- Fluorescence-based binding studies to evaluate interactions with proteins or nucleic acids .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Chiral resolution methods include:

Q. What strategies address contradictory data in impurity profiling?

Discrepancies in impurity identification (e.g., methyl ester derivatives or disulfide byproducts) require:

- LC-MS/MS to differentiate isobaric species.

- Stability-indicating assays under forced degradation (heat, light, pH extremes) to map degradation pathways .

- Quantum mechanical calculations (DFT) to predict fragmentation patterns for MS validation .

Q. How are computational methods used to predict binding affinity?

- Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., indole-binding enzymes).

- MD simulations (GROMACS) to assess binding stability and hydrogen-bond interactions with the carboxylic acid group.

- QSAR models to correlate substituent effects (e.g., fluorine position) with activity .